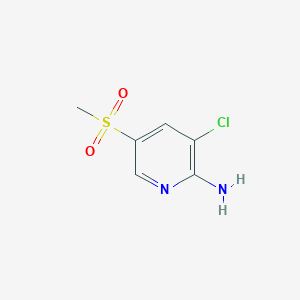
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine
Overview
Description
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine, also known as “4M5TPA”, is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. This compound has a variety of uses, ranging from its use as a chemical reagent to its use as a potential therapeutic agent.
Scientific Research Applications
Antifungal Applications
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine and its derivatives demonstrate significant antifungal effects. For instance, a study by Jafar et al. (2017) showed that certain pyrimidin-derivatives, closely related to the compound , have effective antifungal properties against fungi like Aspergillus terreus and Aspergillus niger.
Antitumor Activity
Several studies have indicated the antitumor potential of similar thiazol-2-amine derivatives. A study by 叶姣 et al. (2015) synthesized a derivative that showed promising antitumor activity against Hela cell lines. This suggests that this compound could have similar properties.
Hypoglycemic Agent
A related compound, as reported by Song et al. (2011), was found to be a potent dual-acting hypoglycemic agent, activating both glucokinase (GK) and PPARγ. This finding suggests potential applications of this compound in managing blood glucose levels.
Antibacterial Applications
The compound and its derivatives also show promise in antibacterial applications. Research by Ansari & Lal (2009) indicates the effectiveness of related compounds as potential antimicrobial agents.
Insecticidal and Antimicrobial Potential
Further research by Deohate & Palaspagar (2020) demonstrates the insecticidal and antimicrobial potential of pyrimidine-linked pyrazole heterocyclics, which are structurally similar to this compound.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities and are part of many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity . .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “this compound”, it’s difficult to describe the molecular and cellular effects of its action.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, which can enhance or inhibit the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to changes in cellular behavior . Additionally, it can impact metabolic processes by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into metabolites that have different biological activities, thereby altering its overall impact . Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression or enzyme activity, which can affect its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can cause toxic or adverse effects, including cell death or tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For example, it may influence the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting their levels within the cell . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity . For instance, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
4-methyl-5-[2-(2-methylbutan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-5-13(3,4)11-15-7-6-9(17-11)10-8(2)16-12(14)18-10/h6-7H,5H2,1-4H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMDSHTZLECLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




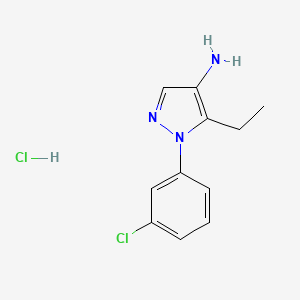
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
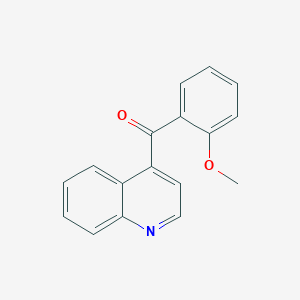
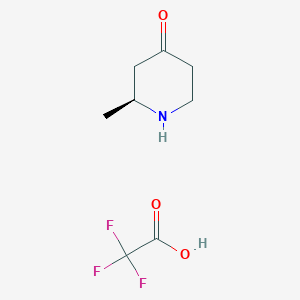

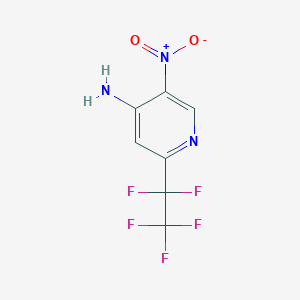
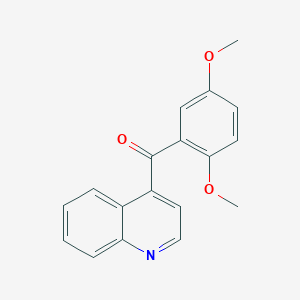
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)
![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)

